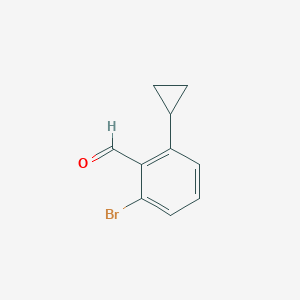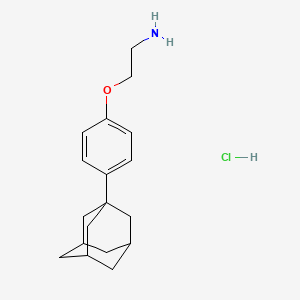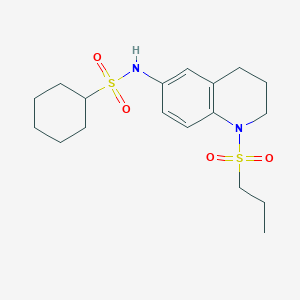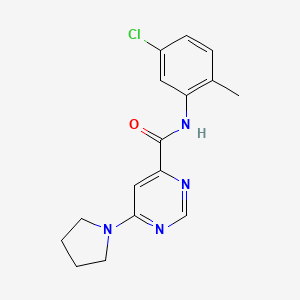
Benzaldehyde, 2-bromo-6-cyclopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of substituted benzaldehydes can be achieved via a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .Chemical Reactions Analysis
“Benzaldehyde, 2-bromo-” can participate in various chemical reactions. For instance, 2-Bromobenzaldehyde is used in Suzuki-Miyaura and Buchwald-Hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds .Wissenschaftliche Forschungsanwendungen
Anti-Tumor Activity
Benzaldehyde derivatives, such as 4, 6-0-Benzylidene-D-glucopyranose (BG), derived from benzaldehyde, have shown anti-tumor action in various types of cancer, including lung and gastric cancer. The mechanism by which these derivatives exert their anti-tumor effects remains unclear, suggesting they are not cytotoxic agents in the traditional sense. This highlights the potential of benzaldehyde derivatives in developing new cancer treatments (Tatsumura et al., 1990).
Environmental Detoxification
Studies on broccoli sprouts, a rich source of glucoraphanin that can generate sulforaphane (a derivative related to benzaldehyde), have indicated that these natural sources can enhance the detoxication of airborne pollutants, such as benzene. This research suggests the potential of benzaldehyde-related compounds in reducing long-term health risks associated with air pollution exposure (Egner et al., 2014).
Inhalation Toxicity and Air Quality
Benzaldehyde is a key ingredient in natural fruit flavors used in various consumer products, including e-cigarettes. Research highlights concerns about the potential inhalation toxicity of benzaldehyde, especially when used in products designed for inhalation. This underscores the importance of evaluating the safety and environmental impact of benzaldehyde and its derivatives in air quality and consumer safety contexts (Kośmider et al., 2016).
Chemical Sensitivity and Indoor Air Pollution
The presence of benzaldehyde and its derivatives in indoor environments, as part of various consumer and household products, can contribute to indoor air pollution. Research into the determinants of indoor aldehyde levels, including benzaldehyde, helps in understanding and mitigating potential health risks associated with long-term exposure to these chemicals in enclosed spaces (Clarisse et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-6-cyclopropylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-10-3-1-2-8(7-4-5-7)9(10)6-12/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAJLBHHCWBRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1422358-84-6 |
Source


|
| Record name | 2-bromo-6-cyclopropylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2661828.png)
![(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B2661829.png)
![3-((5-((2-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2661830.png)


![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2661835.png)

![N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2661838.png)
![N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661840.png)
![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2661843.png)
![ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate](/img/structure/B2661845.png)
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane](/img/structure/B2661846.png)

